molecular formula C22H26N4O2 B219771 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester CAS No. 115219-11-9

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester

货号 B219771
CAS 编号: 115219-11-9
分子量: 378.5 g/mol
InChI 键: UHBBQWRACBQOJF-LJMFKLJISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester, also known as Ro 20-1724, is a selective phosphodiesterase 4 (PDE4) inhibitor. PDE4 is an enzyme that plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels, which are involved in a variety of physiological processes. Ro 20-1724 has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.

作用机制

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 exerts its pharmacological effects by selectively inhibiting PDE4, which is involved in the degradation of cAMP. By inhibiting PDE4, 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 increases intracellular cAMP levels, which can lead to a variety of physiological effects, including bronchodilation, anti-inflammatory effects, and immunomodulation.
Biochemical and Physiological Effects
1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been shown to have a variety of biochemical and physiological effects, including:
- Bronchodilation: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been shown to have potent bronchodilatory effects, making it a promising candidate for the treatment of asthma and COPD.
- Anti-inflammatory effects: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been shown to have anti-inflammatory effects in various animal models of inflammation, making it a potential therapeutic agent for the treatment of inflammatory disorders.
- Immunomodulatory effects: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
- Neuroprotective effects: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, making it a potential therapeutic agent for the treatment of these disorders.

实验室实验的优点和局限性

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has several advantages and limitations for lab experiments. Some of the advantages include:
- Potent and selective PDE4 inhibition: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 is a potent and selective inhibitor of PDE4, making it a valuable tool for studying the role of cAMP in various physiological processes.
- Well-characterized pharmacological effects: The pharmacological effects of 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 have been well-characterized, making it a reliable tool for studying the effects of PDE4 inhibition.
Some of the limitations of 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 for lab experiments include:
- Limited solubility: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
- Potential off-target effects: Although 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 is a selective inhibitor of PDE4, it may have off-target effects on other enzymes or receptors, which can complicate interpretation of experimental results.

未来方向

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has several potential future directions for research, including:
- Clinical trials: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has shown promising results in preclinical studies and may have potential applications in the treatment of various diseases. Further clinical trials are needed to evaluate its safety and efficacy in humans.
- Development of new PDE4 inhibitors: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has served as a valuable tool for studying the role of PDE4 in various physiological processes. Further research is needed to develop new PDE4 inhibitors with improved pharmacological properties and fewer off-target effects.
- Mechanistic studies: Although the mechanism of action of 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 is well-characterized, further mechanistic studies are needed to fully understand its effects on various physiological processes.
- Combination therapies: 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 may have potential applications in combination therapies with other drugs for the treatment of various diseases. Further research is needed to evaluate the potential synergistic effects of 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 with other drugs.

合成方法

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 can be synthesized using a multi-step process that involves the reaction of 6-methylergoline with various reagents to produce the desired product. The synthesis of 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been described in detail in several research papers, and the process involves several chemical reactions, including esterification, amidation, and cyclization.

科学研究应用

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects, making it a promising candidate for the treatment of asthma, COPD, and other inflammatory disorders. In addition, 1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester 20-1724 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

属性

CAS 编号

115219-11-9

产品名称

1H-Imidazole-2-carboxylic acid, 1-(((8-beta)-6-methylergolin-8-yl)methyl)-, ethyl ester

分子式

C22H26N4O2

分子量

378.5 g/mol

IUPAC 名称

ethyl 1-[[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]imidazole-2-carboxylate

InChI

InChI=1S/C22H26N4O2/c1-3-28-22(27)21-23-7-8-26(21)13-14-9-17-16-5-4-6-18-20(16)15(11-24-18)10-19(17)25(2)12-14/h4-8,11,14,17,19,24H,3,9-10,12-13H2,1-2H3/t14-,17?,19-/m1/s1

InChI 键

UHBBQWRACBQOJF-LJMFKLJISA-N

手性 SMILES

CCOC(=O)C1=NC=CN1C[C@@H]2CC3[C@@H](CC4=CNC5=CC=CC3=C45)N(C2)C

SMILES

CCOC(=O)C1=NC=CN1CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C

规范 SMILES

CCOC(=O)C1=NC=CN1CC2CC3C(CC4=CNC5=CC=CC3=C45)N(C2)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。